Cas no 6161-83-7 (2-(3-chlorophenoxy)ethanol)
2-(3-chlorophenoxy)ethanol Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,2-(3-chlorophenoxy)-
- 2-(3-CHLOROPHENOXY)ETHANOL
- (2-Hydroxy-aethyl)-(3-chlor-phenyl)-aether
- 2-(3-chloro-phenoxy)-ethanol
- 2-(3-Chlorphenoxy-)aethanol
- Aethylenglykol-mono-(3-chlor-phenylaether)
- EINECS 228-191-8
- Ethanol,2-(3-chlorophenoxy)
- 6161-83-7
- NS00034749
- EN300-99303
- SB85222
- LS-11282
- DB-121601
- G31910
- MFCD06200788
- SCHEMBL2096611
- 2-(3-chlorophenoxy)ethan-1-ol
- Z149166432
- DTXSID30210630
- DTXCID60133121
- ALBB-031251
- AKOS009075594
- CS-0265570
- 2-(3-chlorophenoxy)ethanol
-
- MDL: MFCD06200788
- Inchi: 1S/C8H9ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
- InChI Key: GARMQVNIPCKVOJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)OCCO
Computed Properties
- Exact Mass: 172.02900
- Monoisotopic Mass: 172.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 279.7±15.0 °C at 760 mmHg
- Flash Point: 123.0±20.4 °C
- PSA: 29.46000
- LogP: 1.71110
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-(3-chlorophenoxy)ethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-chlorophenoxy)ethanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(3-chlorophenoxy)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611375-10mg |
2-(3-chlorophenoxy)ethanol |
6161-83-7 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C611375-50mg |
2-(3-chlorophenoxy)ethanol |
6161-83-7 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | C611375-100mg |
2-(3-chlorophenoxy)ethanol |
6161-83-7 | 100mg |
$ 250.00 | 2022-06-01 | ||
| abcr | AB529327-500 mg |
2-(3-Chlorophenoxy)ethanol; . |
6161-83-7 | 500MG |
€195.40 | 2023-01-03 | ||
| abcr | AB529327-1 g |
2-(3-Chlorophenoxy)ethanol; . |
6161-83-7 | 1g |
€239.00 | 2023-04-17 | ||
| abcr | AB529327-5 g |
2-(3-Chlorophenoxy)ethanol; . |
6161-83-7 | 5g |
€656.50 | 2023-04-17 | ||
| Chemenu | CM460327-1g |
2-(3-CHLOROPHENOXY)ETHANOL |
6161-83-7 | 95%+ | 1g |
$257 | 2022-06-10 | |
| Enamine | EN300-99303-0.05g |
2-(3-chlorophenoxy)ethan-1-ol |
6161-83-7 | 95% | 0.05g |
$37.0 | 2024-05-21 | |
| Enamine | EN300-99303-0.1g |
2-(3-chlorophenoxy)ethan-1-ol |
6161-83-7 | 95% | 0.1g |
$55.0 | 2024-05-21 | |
| Enamine | EN300-99303-0.25g |
2-(3-chlorophenoxy)ethan-1-ol |
6161-83-7 | 95% | 0.25g |
$78.0 | 2024-05-21 |
2-(3-chlorophenoxy)ethanol Suppliers
2-(3-chlorophenoxy)ethanol Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(3-chlorophenoxy)ethanol
Introduction to 2-(3-chlorophenoxy)ethanol (CAS No. 6161-83-7) in Modern Chemical and Pharmaceutical Research
2-(3-chlorophenoxy)ethanol, identified by its Chemical Abstracts Service (CAS) number 6161-83-7, is a significant compound in the realm of synthetic chemistry and pharmaceutical applications. This compound, featuring a chlorophenoxyethyl moiety, has garnered attention due to its versatile structural properties and potential utility in drug development. The presence of both aromatic and aliphatic components in its molecular framework makes it a candidate for various chemical modifications, enabling its incorporation into complex molecular architectures.
The chemical structure of 2-(3-chlorophenoxy)ethanol consists of a phenyl ring substituted with a chlorine atom at the third position and an ethylene oxide side chain linked to a hydroxyl group. This configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis. The hydroxyl group provides opportunities for further functionalization, while the chlorophenoxy part can participate in nucleophilic aromatic substitution reactions, enhancing its synthetic utility.
In recent years, 2-(3-chlorophenoxy)ethanol has been explored in the context of developing novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in medicinal chemistry. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chlorine atom at the para position relative to the hydroxyl group can influence electronic distribution, affecting the compound's interaction with biological targets.
One of the most compelling aspects of 2-(3-chlorophenoxy)ethanol is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop intermediates for kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The ability to modify both the phenolic and alcoholic functional groups allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
Advances in computational chemistry have further highlighted the importance of 2-(3-chlorophenoxy)ethanol. Molecular modeling studies indicate that this compound can interact with specific protein binding sites, making it a promising scaffold for drug design. By integrating machine learning algorithms with traditional synthetic approaches, scientists have been able to predict optimal modifications that enhance binding affinity and reduce off-target effects.
The pharmaceutical industry has also shown interest in 2-(3-chlorophenoxy)ethanol due to its potential as a building block for next-generation therapeutics. Its incorporation into heterocyclic frameworks has led to the discovery of novel compounds with improved efficacy and reduced toxicity. For example, derivatives featuring piperazine or morpholine rings have demonstrated enhanced pharmacological profiles in preclinical studies.
From an industrial perspective, the synthesis of 2-(3-chlorophenoxy)ethanol presents both challenges and opportunities. While traditional synthetic routes exist, there is ongoing research aimed at optimizing yield and reducing environmental impact. Green chemistry principles are being applied to develop more sustainable methods, including catalytic processes that minimize waste generation. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
The role of 2-(3-chlorophenoxy)ethanol in agrochemical research cannot be overlooked either. Its structural features are shared by several herbicides and pesticides, indicating potential applications in crop protection. By modifying its chemical properties, scientists aim to develop environmentally friendly alternatives that are effective yet less harmful to non-target organisms.
In conclusion, 2-(3-chlorophenoxy)ethanol (CAS No. 6161-83-7) represents a fascinating compound with broad utility across multiple domains of chemical research. Its unique structural characteristics make it an invaluable intermediate for pharmaceutical development, while its adaptability allows for diverse applications in agrochemicals and material science. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific innovation.
6161-83-7 (2-(3-chlorophenoxy)ethanol) Related Products
- 16723-94-7(Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-chloro- (9CI))
- 622-61-7(1-Chloro-4-ethoxybenzene)
- 57744-68-0(6-Chloro-2,3-dihydro-1,4-benzodioxin)
- 1892-43-9(2-(4-Chlorophenoxy)ethanol)
- 90213-20-0(3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)-)
- 17847-54-0(3,4-Dichlorophenetole)
- 64673-07-0(Ethanol, 2-(3,4-dichlorophenoxy)-)
- 50375-08-1(Benzene,1-chloro-3,5-diethoxy-)
- 2655-83-6(Phenetole, m-chloro-)
- 60448-67-1(Benzene,1-chloro-4-[2-(2-methoxyethoxy)ethoxy]-)